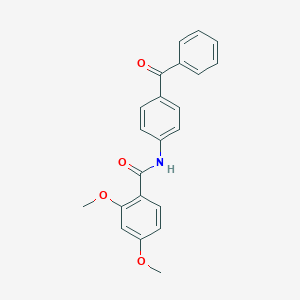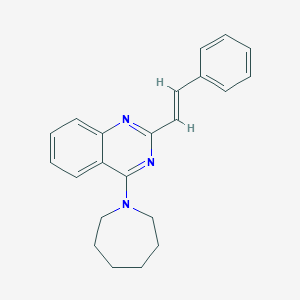
N-(4-benzoylphenyl)-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-benzoylphenyl)-2,4-dimethoxybenzamide, commonly known as BPBM, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPBM belongs to the family of benzamide derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of BPBM is not fully understood, but it is believed to act through several pathways. In cancer cells, BPBM has been found to inhibit the expression of proteins involved in cell proliferation and survival, including cyclin D1 and Bcl-2. In neurodegenerative diseases, BPBM has been found to inhibit the production of reactive oxygen species and pro-inflammatory cytokines, which can contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
BPBM has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In cancer cells, BPBM has been found to inhibit cell proliferation and induce apoptosis. In neurodegenerative diseases, BPBM has been found to inhibit oxidative stress and inflammation, which can contribute to the progression of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
BPBM has several advantages for lab experiments, including its stability and solubility in organic solvents. However, BPBM also has several limitations, including its low water solubility and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for BPBM research, including the development of more potent and selective derivatives, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. Additionally, the development of new methods for BPBM synthesis and purification could help to facilitate its use in research and clinical settings.
Conclusion:
BPBM is a promising compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and neuroprotective effects make it a promising candidate for further research and development. However, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
BPBM can be synthesized through several methods, including the reaction of 4-benzoylphenylamine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified through column chromatography.
Applications De Recherche Scientifique
BPBM has been extensively studied for its potential therapeutic applications, particularly in the areas of cancer and neurodegenerative diseases. In cancer research, BPBM has been found to exhibit anti-cancer effects through the inhibition of cancer cell proliferation and induction of cancer cell apoptosis. In neurodegenerative disease research, BPBM has been found to exhibit neuroprotective effects through the inhibition of oxidative stress and inflammation.
Propriétés
Formule moléculaire |
C22H19NO4 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
N-(4-benzoylphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H19NO4/c1-26-18-12-13-19(20(14-18)27-2)22(25)23-17-10-8-16(9-11-17)21(24)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,23,25) |
Clé InChI |
SCOTYVOZVGJIRX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B290245.png)
![2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B290248.png)
![N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B290250.png)
![ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate](/img/structure/B290253.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)
![1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B290257.png)

![N-[(Z)-(1,3-benzoxazol-2-ylamino){[(4-methoxyphenoxy)acetyl]amino}methylidene]-2-(4-methoxyphenoxy)acetamide](/img/structure/B290259.png)
![5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B290260.png)



![3-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B290277.png)
![Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B290280.png)